molecular formula C12H16ClF4N B8162166 1-(3-Fluoro-4-(trifluoromethyl)phenyl)-3-methylbutan-1-amine hydrochloride

1-(3-Fluoro-4-(trifluoromethyl)phenyl)-3-methylbutan-1-amine hydrochloride

Cat. No.: B8162166
M. Wt: 285.71 g/mol
InChI Key: IVAQFPRUVZYZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoro-4-(trifluoromethyl)phenyl)-3-methylbutan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H16ClF4N and its molecular weight is 285.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Dipolar Cycloadditions : It is used for dipolar cycloadditions of N-phenylsydnone and aryl azides to perfluoropropadiene and perfluoropropyne (Blackwell, Haszeldine, & Taylor, 1982).

  • Electrophilic Fluoro-Cyclization : The compound is utilized in metal-free electrophilic fluoro-cyclization of unsaturated N-hydroxy- and N-acetoxy-amides (Lourie et al., 2015).

  • Synthesis and Potential Applications : Its synthesis and potential applications are of interest in scientific research (Vaid et al., 2012).

  • Chiral Amine Analysis : It serves as a general reagent for determining the enantiomeric excess (ee) of α-chiral amines (Rodríguez-Escrich et al., 2005).

  • Clinical Efficacy in Emesis : The compound exhibits high affinity and oral activity as an h-NK(1) receptor antagonist, showing potential clinical efficacy in emesis (Harrison et al., 2001).

  • Rapid Synthesis : 3-Fluoro-1-aminoadamantane and its derivatives are useful for their convenience and rapid synthesis (Anderson, Burks, & Harruna, 1988).

  • NMDA Receptor Antagonism and Dissociative Effects : Fluorolintane, a related research chemical, functions as an NMDA receptor antagonist with dissociative effects (Dybek et al., 2019).

  • Polyimide Synthesis : Soluble fluoro-polyimides synthesized from 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene and aromatic dianhydrides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001).

Properties

IUPAC Name

1-[3-fluoro-4-(trifluoromethyl)phenyl]-3-methylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F4N.ClH/c1-7(2)5-11(17)8-3-4-9(10(13)6-8)12(14,15)16;/h3-4,6-7,11H,5,17H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAQFPRUVZYZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC(=C(C=C1)C(F)(F)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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